molecular formula C14H11N3O B5436126 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5436126
M. Wt: 237.26 g/mol
InChI Key: CRTXHVXRSFHBOV-UHFFFAOYSA-N
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Description

3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.090211983 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound characterized by its unique oxadiazole ring structure, which has been associated with a diverse array of biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H11N3O
  • Molecular Weight : 237.26 g/mol
  • CAS Number : [not provided]

Biological Activities

The biological activities of this compound are primarily derived from the presence of the oxadiazole moiety, which has been linked to various pharmacological effects. The following sections detail specific activities observed in studies.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been reported to inhibit the growth of various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells.

Cell Line IC50 (µM)
HT-29 (Colon Cancer)2.76
MCF-7 (Breast Cancer)9.27
HeLa (Cervical Cancer)5.00

These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity, making it a viable candidate for further drug development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These results highlight the potential use of this compound in treating bacterial infections and warrant further exploration into its mechanism of action .

Anti-inflammatory and Analgesic Effects

Compounds derived from oxadiazoles have shown promise in reducing inflammation and pain. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Research indicates that derivatives similar to this compound can significantly reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value of 1.143 µM, indicating its potential as a targeted therapy .
  • Antimicrobial Efficacy Study : Another investigation focused on the antibacterial activity of several oxadiazole derivatives. The study found that compounds similar to this compound showed promising results against resistant strains of bacteria, suggesting their role in developing new antibiotics .

Properties

IUPAC Name

5-(2-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-5-2-3-7-12(10)14-16-13(17-18-14)11-6-4-8-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTXHVXRSFHBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.